

Nafamostat mesylate preventing post-ERCP pancreatitis protocol

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Compound Focus: Nafamostat Mesylate

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Clinical Evidence and Efficacy Data

The efficacy of **nafamostat mesylate** for PEP prophylaxis is supported by several clinical studies, which are summarized in the table below.

Study Type / Focus	Patient Population	Nafamostat Protocol	Key Efficacy Findings	Reported Risk Ratio (RR) / Incidence
Single RCT [1]	704 patients	20 mg in 500 mL 5% dextrose, continuous infusion	Significant reduction in PEP incidence	3.3% vs. 7.4% (Control); P=0.018
Systematic Review & Meta-Analysis (9 RCTs, n=3,321) [2]	Mixed risk	Mostly 20 mg or 50 mg infusions	50% lower risk of PEP overall	RR: 0.50 (95% CI: 0.36–0.68)
Subgroup: Low-Risk Patients [2]	Low-risk for PEP	Mostly 20 mg or 50 mg infusions	Pronounced protective effect	RR: 0.34 (95% CI: 0.21–0.55)

Study Type / Focus	Patient Population	Nafamostat Protocol	Key Efficacy Findings	Reported Risk Ratio (RR) / Incidence
Subgroup: Mild PEP [2]	Patients with mild PEP	Mostly 20 mg or 50 mg infusions	Significant reduction in mild cases	RR: 0.49 (95% CI: 0.36–0.69)
Subgroup: Moderate/Severe PEP [2]	Patients with mod./sev. PEP	Mostly 20 mg or 50 mg infusions	Benefit not statistically significant	RR: 0.62 (95% CI: 0.34–1.14)
Retrospective Cohort (High-risk patients) [3]	350 high-risk patients	20 mg in 500 mL 5% dextrose, infusion started <i>after</i> ERCP over 6 hrs	Not effective in preventing PEP onset; but reduced severity	PEP incidence: 17.4% vs. 10.3% (Control); P=0.168; Significant reduction in moderate-to-severe PEP (OR: 0.30)

Proposed Prophylaxis Protocol for PEP

The following protocol is synthesized from the analyzed clinical studies, particularly the single-center RCT [1] and the retrospective cohort study [3].

Patient Selection and Indications

- **Target Population:** Consider for patients undergoing ERCP, with particular attention to those at **high risk** for PEP. Risk factors include [1] [3]:
 - Young age (e.g., <40 or <50 years)
 - Suspected sphincter of Oddi dysfunction
 - History of acute pancreatitis
 - Difficult cannulation (e.g., >10 minutes)
 - Pancreatic duct injection (especially ≥ 5 times)
 - Precut sphincterotomy or endoscopic papillary balloon dilation (EPBD)
- **Contraindications:** Known hypersensitivity to **nafamostat mesylate**.

Reconstitution and Administration

- **Dosage:** The most common dose studied is **20 mg** [1] [3]. A 50 mg dose has also been used effectively in some trials [2].
- **Diluent:** 500 mL of 5% dextrose solution [1] [3].
- **Infusion Rate:** Administer as a continuous intravenous infusion. The total volume should be infused over **6 hours** [3].
- **Timing of Initiation:**
 - **Pre-Procedure/Peri-Procedure:** In most RCTs, the infusion was started before or during the ERCP procedure [1] [2].
 - **Post-Procedure:** One study infused nafamostat *after* ERCP completion in high-risk patients, which was associated with a reduction in severity [3].

Monitoring and Assessment

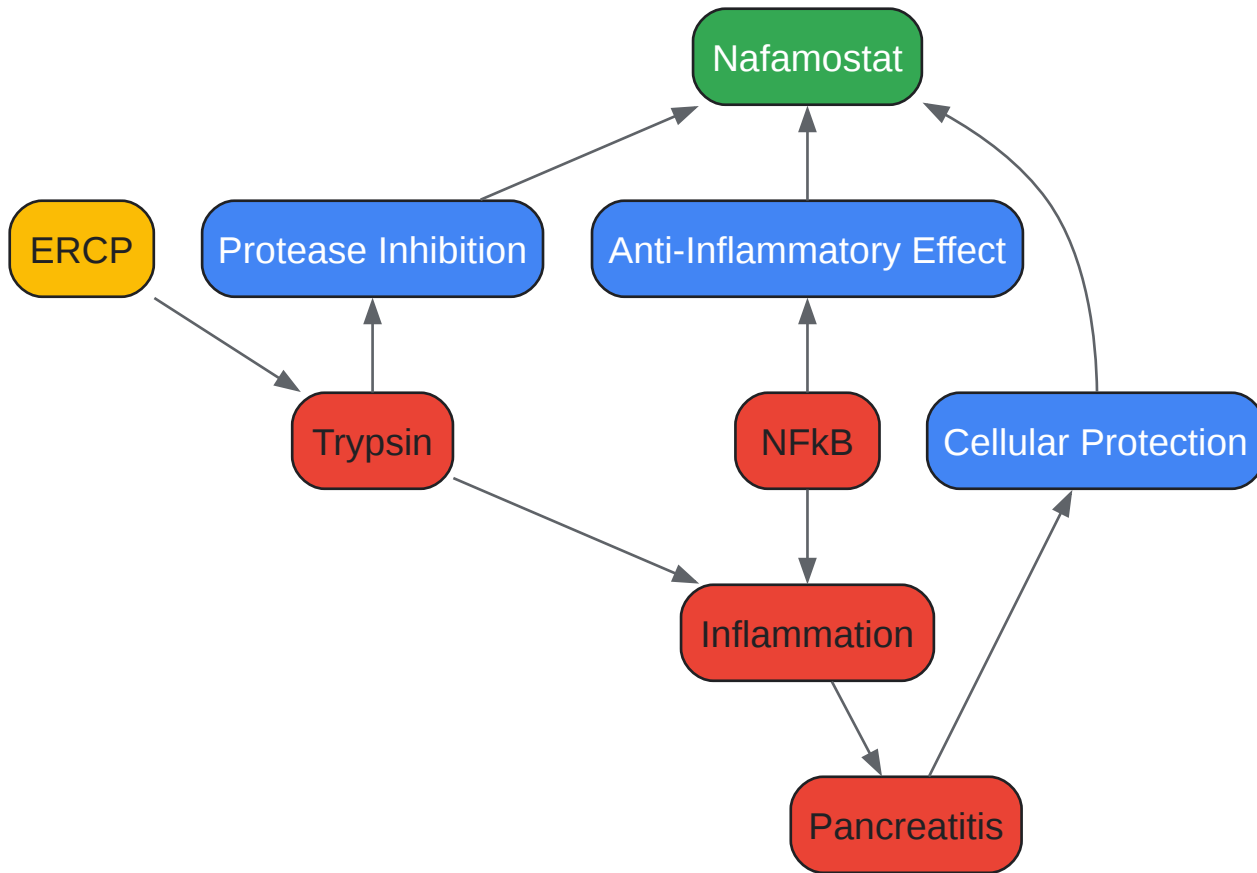
- **Clinical Monitoring:** Monitor for signs of hypersensitivity or other adverse events during and after infusion.
- **Laboratory Diagnosis of PEP:**
 - Check serum amylase and/or lipase levels at **24 hours** after ERCP [1] [3].
 - PEP is defined as **new or worsened abdominal pain** combined with an **amylase/lipase level >3 times the upper limit of normal** 24 hours post-ERCP, requiring hospitalization or prolonging it [3].
- **Severity Grading** (Based on length of hospitalization) [3]:
 - **Mild:** 2-3 days.
 - **Moderate:** 4-9 days.
 - **Severe:** ≥10 days, or with complications (necrosis, pseudocyst, need for intervention).

Mechanism of Action

Nafamostat mesylate is a broad-spectrum synthetic **serine protease inhibitor** [4] [5]. Its primary mechanism in preventing pancreatitis is believed to be the inhibition of proteolytic enzymes like **trypsin**, which play a key role in the autodigestive process that initiates and propagates acute pancreatitis [4] [6].

Beyond trypsin inhibition, nafamostat also exerts potent anti-inflammatory effects. It can attenuate signaling through the **canonical NF-κB pathway**, a key driver of inflammation, and may modulate other pathways

involving proteases like thrombin and kallikrein, which are involved in coagulation and inflammation [4] [5]. The following diagram illustrates its multi-targeted mechanism of action.



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Discussion and Key Considerations for Application

- **Efficacy Profile:** The evidence strongly supports that nafamostat reduces the overall incidence of PEP, with a particularly strong effect in **low-risk patients** and for preventing **mild cases** [2]. Its benefit in preventing **moderate-to-severe PEP** is less certain and requires further investigation [2].
- **Administration Timing:** While traditionally given during the peri-procedural period, **post-procedural administration** in identified high-risk patients is a viable strategy that may help attenuate the severity of pancreatitis, making it a potential "rescue" prophylactic measure [3].
- **Guideline Status:** Despite positive meta-analyses, nafamostat is not yet recommended in several major international guidelines (e.g., American and European), while it is used in some East Asian countries [2]. Researchers should consider this discrepancy in the context of local regulations and practices.

- **Future Research:** Well-designed randomized controlled trials focusing on high-risk patients and using severity as a primary endpoint are needed to clarify the optimal use of nafamostat, including its dose, timing, and cost-effectiveness [2] [3].

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